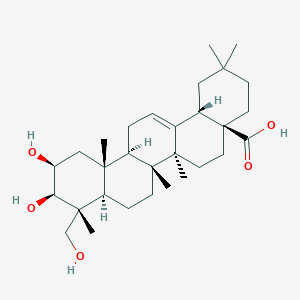

Bayogenin

概要

説明

Bayogeninは、様々な植物に存在する天然物の1種であるトリテルペノイドサポニンです。 これは、グリコーゲンホスホリラーゼ阻害剤としての役割など、生物学的活性で知られています 。this compoundは、アルファルファなどの植物に一般的に見られ、その健康上の利点と農業や医療における応用の可能性について研究されてきました。

科学的研究の応用

Bayogenin has a wide range of scientific research applications. In agriculture, it has been studied for its role in plant defense mechanisms. For instance, this compound 3-O-cellobioside, a glycosylated form of this compound, has been shown to confer non-cultivar-specific defense against the rice blast fungus Pyricularia oryzae . In medicine, this compound and its derivatives have been investigated for their potential hepatoprotective, anti-inflammatory, and neuroprotective properties . Additionally, this compound’s role as a glycogen phosphorylase inhibitor makes it a candidate for research in metabolic diseases .

作用機序

Bayogeninの作用機序には、様々な分子標的や経路との相互作用が含まれます。 グリコーゲンホスホリラーゼ阻害剤として、this compoundは、グリコーゲン代謝において重要な役割を果たす酵素の活性を阻害します 。 植物では、this compoundとそのグリコシドは、抗真菌剤として作用し、病原性微生物から植物を保護することにより、防御機構に貢献しています 。これらの作用に関与する特定の経路や分子標的はまだ調査中ですが、これらの化合物の多様性と様々な分野における可能性を強調しています。

類似の化合物との比較

This compoundは、ヘデラゲニンやフィトラッカゲニンなどの化合物を含む、より広いトリテルペノイドサポニンのクラスに属しています。これらの化合物は、類似の構造的特徴と生物学的活性を共有しています。 例えば、ヘデラゲニン配糖体は、植物の根にも見られ、土壌病原体に対する防御の役割を果たしています 。 this compoundの独特のグリコシル化パターンと、イネいもち病抵抗性における役割などの特定の生物学的活性は、他のサポニンとは異なります 。この独自性は、this compoundを、ターゲットを絞った研究や用途にとって貴重な化合物にしています。

生化学分析

Biochemical Properties

Bayogenin plays a crucial role in biochemical reactions, particularly in the biosynthesis of saponins. It interacts with several enzymes and proteins, including cytochrome P450 enzymes such as MtCYP72A67 and MtCYP72A68. These enzymes are involved in the hydroxylation and oxidation of this compound, leading to the formation of various saponin derivatives . The interactions between this compound and these enzymes are essential for the production of bioactive saponins, which contribute to the plant’s defense mechanisms and other physiological functions.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In particular, this compound glycosides have been shown to promote neurite outgrowth in pheochromocytoma (PC)-12 cells and cultured cortical neurons . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound glycosides can inhibit the activation of proteins belonging to the Ras homologous A family, which are involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules and its role in enzyme inhibition or activation. This compound interacts with cytochrome P450 enzymes, leading to hydroxylation and oxidation reactions that produce bioactive saponins . These reactions are crucial for the compound’s biological activity, as they enable the formation of saponin derivatives that can modulate gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound and its derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote beneficial effects such as enhanced neurite outgrowth and improved cellular function . At high doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to saponin biosynthesis. It interacts with enzymes such as β-amyrin synthase and cytochrome P450 enzymes, which catalyze the formation of various saponin derivatives . These metabolic pathways are essential for the production of bioactive compounds that contribute to the plant’s defense mechanisms and other physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in certain cellular compartments, where it can exert its biological effects . The transport and distribution of this compound are crucial for its activity, as they determine the compound’s availability and concentration in different tissues.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are essential for the compound’s activity, as they ensure that this compound is present in the right cellular context to interact with its target biomolecules . The subcellular localization of this compound can affect its function and efficacy, highlighting the importance of understanding these processes in biochemical analysis.

準備方法

Bayogeninは、いくつかの方法で調製することができます。一般的なアプローチの1つは、植物源からの抽出に続き、精製を行います。 このプロセスには、通常、脱脂、抽出、酸加水分解、抽象化、高速逆流クロマトグラフィー分離などの手順が含まれます 。これらの方法により、研究や産業用途に適した高純度のthis compoundの製造が保証されます。

化学反応の分析

Bayogeninは、酸化、還元、置換などの様々な化学反応を受けます。これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、this compoundの酸化は、異なる酸化誘導体の形成につながる可能性があり、一方、還元は、化合物の還元形態を生み出す可能性があります .

科学的研究における応用

This compoundは、幅広い科学的研究における応用を持っています。農業では、植物の防御機構における役割について研究されてきました。 例えば、this compoundのグリコシル化形態であるthis compound 3-O-セロビオシドは、イネいもち病菌であるPyricularia oryzaeに対する非品種特異的な防御を付与することが示されています 。 医学では、this compoundとその誘導体は、その肝保護、抗炎症、神経保護の潜在的な特性について調査されてきました 。 さらに、this compoundのグリコーゲンホスホリラーゼ阻害剤としての役割は、代謝性疾患の研究における候補としています .

類似化合物との比較

Bayogenin is part of a broader class of triterpenoid saponins, which include compounds like hederagenin and phytolaccagenin. These compounds share similar structural features and biological activities. For example, hederagenin glycosides are also found in plant roots and play a role in defense against soil pathogens . this compound’s unique glycosylation patterns and specific biological activities, such as its role in rice blast resistance, set it apart from other saponins . This uniqueness makes this compound a valuable compound for targeted research and applications.

特性

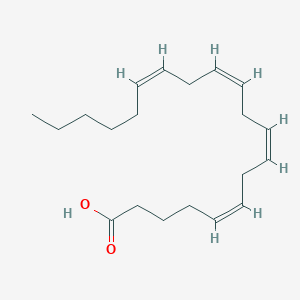

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-JEERONPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861949 | |

| Record name | Bayogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6989-24-8 | |

| Record name | Bayogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bayogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bayogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bayogenin?

A1: this compound has the molecular formula C30H48O5 and a molecular weight of 488.7 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques, including mass spectrometry (MS), 1D and 2D nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy to characterize this compound. This includes techniques like COSY, TOCSY, ROESY, HMQC, HMBC, DEPT, DQF-COSY, HOHAHA, and selective INEPT. [, , , , , , ]

Q3: How is this compound biosynthesized in plants?

A3: this compound biosynthesis likely starts with β-amyrin, a product of the cyclization of 2,3-oxidosqualene. This pathway involves enzymes like squalene synthase (SS), squalene epoxidase (SE), and β-amyrin synthase (β-AS). []

Q4: Which plant species are known to contain this compound?

A4: this compound has been identified in various plant species, including:

- Legumes: Medicago arabica, Medicago sativa (alfalfa), Medicago truncatula (barrel medic), Medicago arborea [, , , , , , , ]

Q5: What are the reported biological activities of this compound and its glycosides?

A5: Research suggests that this compound and its derivatives exhibit several biological activities, including:

- Antiproliferative activity: Moderate activity against MK-1, HeLa, and B16F10 cells. []

- Antifungal activity: Notably against Cephalosporium gramineum and Pyricularia oryzae (rice blast fungus). [, , ]

- Cytotoxic activity: Observed against HeLa and MCF-7 cell lines, with potential to enhance the effect of the antitumor drug cisplatin. []

- Hepatoprotective activity: Demonstrated in vitro and in vivo against carbon tetrachloride-induced liver damage. [, ]

- Neuroprotective activity: Shown to protect rat brain synaptosomes from damage induced by 6-hydroxydopamine. []

- Anti-α-glucosidase activity: Bonushenricoside B, a this compound glycoside, exhibited significant inhibitory activity. []

- Glycogen Phosphorylase Inhibition: Moderate potency in inhibiting glycogen phosphorylase. []

Q6: Does the structure of this compound glycosides influence their activity?

A6: Yes, the type and position of sugar moieties attached to this compound significantly affect the biological activity of its glycosides. For example, monodesmosidic this compound glycosides exhibited stronger antifungal activity against Cephalosporium gramineum compared to bidesmosidic glycosides. [] Similarly, the type of sugar linked to the aglycone influences the hemolytic activity of saponins from Caryocar glabrum. []

Q7: How do structural modifications of this compound affect its biological activity?

A7: Studies on related triterpenes suggest that the position and configuration of hydroxyl (-OH) groups significantly impact their activity. For example, changing the configuration of the -OH group at C-2 from α to β decreased the tyrosinase inhibitory potency in a series of pentacyclic triterpenes including this compound. []

Q8: What is the role of the C-3 hydroxyl group in this compound's activity?

A8: The C-3 hydroxyl group is a common site for glycosylation in this compound. This glycosylation pattern significantly influences the molecule's polarity, solubility, and interactions with biological targets, ultimately impacting its biological activity. []

Q9: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: Currently, limited data is available on the ADME of this compound in the provided research papers. Further investigation is needed to understand its pharmacokinetic properties.

Q10: What are the in vivo effects of this compound?

A10: While in vitro studies have shown promising results for this compound and its derivatives, further in vivo studies are needed to confirm these effects and elucidate its mechanisms of action. Existing research highlights its potential in areas like liver protection [, ] and potential anti-tumor activity when combined with cisplatin. []

Q11: What is known about the toxicity and safety profile of this compound?

A11: Although some studies suggest potential beneficial effects of this compound, detailed toxicological data is limited. Rigorous safety assessments are essential before considering its therapeutic application.

Q12: What analytical techniques are employed to quantify this compound and its glycosides?

A12: Researchers utilize various techniques for quantifying this compound and its glycosides:

- High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD): This method, often coupled with acid hydrolysis and solid-phase extraction, allows for the separation and quantification of this compound and other sapogenins in plant extracts. []

- Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS): Offers high sensitivity and resolution for profiling and quantifying saponins in complex plant matrices. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B190619.png)